molecular formula C13H19N3O4 B1312556 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(N'-hydroxycarbamimidoyl)acetamide CAS No. 105361-71-5

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(N'-hydroxycarbamimidoyl)acetamide

Cat. No.: B1312556
CAS No.: 105361-71-5
M. Wt: 281.31 g/mol
InChI Key: DFOZKRREIUZKIK-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(N’-hydroxycarbamimidoyl)acetamide is a synthetic organic compound with a complex structure It is characterized by the presence of a dimethoxyphenyl group, an ethyl chain, and a hydroxycarbamimidoyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(N’-hydroxycarbamimidoyl)acetamide typically involves multiple steps One common approach starts with the preparation of the intermediate 3,4-dimethoxyphenethylamine This intermediate is then reacted with acetic anhydride to form N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(N’-hydroxycarbamimidoyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydroxycarbamimidoyl group to an amine.

    Substitution: The dimethoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Oxidized derivatives with ketone or aldehyde functionalities.

    Reduction: Amines and other reduced forms.

    Substitution: Halogenated or nitrated derivatives of the dimethoxyphenyl group.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(N’-hydroxycarbamimidoyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the context of neuropharmacology and cancer research.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(N’-hydroxycarbamimidoyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxycarbamimidoyl group is known to form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The dimethoxyphenyl group can interact with hydrophobic pockets within proteins, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: Lacks the hydroxycarbamimidoyl group, resulting in different chemical properties and biological activities.

    N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxyphenylacetamide: Contains an additional dimethoxyphenyl group, which may alter its reactivity and binding characteristics.

Uniqueness

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(N’-hydroxycarbamimidoyl)acetamide is unique due to the presence of both the hydroxycarbamimidoyl and dimethoxyphenyl groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research in various scientific disciplines.

Properties

IUPAC Name

(3Z)-3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxyiminopropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4/c1-19-10-4-3-9(7-11(10)20-2)5-6-15-13(17)8-12(14)16-18/h3-4,7,18H,5-6,8H2,1-2H3,(H2,14,16)(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFOZKRREIUZKIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CC(=NO)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)CCNC(=O)C/C(=N/O)/N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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